17-Methyl-3-phenoxymorphinan
Description
17-Methyl-3-phenoxymorphinan is a synthetic morphinan derivative characterized by a 17-methyl group and a 3-phenoxy substituent on its tetracyclic framework.
Key structural features:
- Core structure: 4,5α-Epoxy-morphinan backbone.
- Substituents: 17-Methyl group (common in opioid antagonists/agonists). 3-Phenoxy group (distinct from the 3-methoxy group in dextromethorphan).
Properties
Molecular Formula |
C23H27NO |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
17-methyl-4-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C23H27NO/c1-24-14-13-23-12-6-5-9-20(23)22(24)15-17-10-11-19(16-21(17)23)25-18-7-3-2-4-8-18/h2-4,7-8,10-11,16,20,22H,5-6,9,12-15H2,1H3 |
InChI Key |
PWLXGNOVURURNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=CC=C5 |
Synonyms |
(-)-3-phenoxy-N-methylmorphinan 3-phenoxy-N-methylmorphinan |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Analytical Comparisons
*The 3-phenoxy group may enhance lipophilicity and alter receptor binding kinetics compared to 3-methoxy derivatives like dextromethorphan.
Structure-Activity Relationships (SAR)
- 3-Substituent: Methoxy (e.g., dextromethorphan): Enhances sigma-1 receptor binding and antitussive effects . Phenoxy (17-Methyl-3-phenoxymorphinan): Increased steric bulk and π-π interactions may shift selectivity toward κ-opioid receptors .
- 17-Substituent :
Analytical and Regulatory Considerations
- Impurity Profiles: Related morphinans (e.g., 10-hydroxycodeine, oripavine) are monitored as impurities in opioid APIs .
- Stability :
- Morphine derivatives with 4,5α-epoxy groups (e.g., oxycodone) are prone to hydrolysis under acidic conditions .
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